N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Overview
Description
N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 456 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds related to N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide have shown significant antitumor activity. For instance, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017). Additionally, derivatives of pyrazolo[3,4-d]pyrimidine exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one specific derivative showing significant activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antibacterial Agents
Certain derivatives of this chemical structure have been synthesized and evaluated for their antibacterial activity. These compounds showed moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai, Shah, Bhavsar, & Saxena, 2008).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Some derivatives of N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide are potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These compounds have shown promise as potential antitumor agents due to their inhibitory activity against these enzymes (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Antinociceptive and Anti-Inflammatory Properties
Thiazolopyrimidine derivatives, closely related to the specified compound, have been studied for their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies have highlighted their potential for the development of new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-7-9-14(10-8-13)15-11-29-20-19(15)25-22(26(2)21(20)28)30-12-18(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYGEQAUUMSPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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